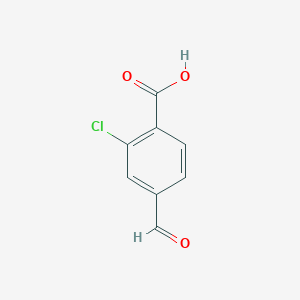

2-Chloro-4-formylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Molecular Engineering and Crystal Structure

2-Chloro-4-formylbenzoic acid has been utilized in molecular engineering, particularly in the synthesis of molecular salts with other compounds. A study highlighted the versatility of 2-Chloro-4-nitrobenzoic acid, a closely related compound, in forming molecular salts with pyridyl and benzoic acid derivatives. These salts were analyzed using various techniques such as spectroscopy and X-ray diffraction. The study emphasized the role of halogen bonds, alongside strong hydrogen bonds, in the crystal structures of these molecular salts, indicating the importance of such interactions in stabilizing the crystal structures of these compounds (Oruganti et al., 2017).

Functionalization and Reactivity

The compound has also been a key player in the functionalization of related compounds. Research on 3-Chlorobenzaldehyde, which shares a similar structure, explored the preparation of substituted derivatives using ortho-lithiation strategies. This study highlighted the reactivity of the compound's formyl group and its potential in various organic syntheses, providing a foundation for understanding the reactivity of similar compounds like this compound (Aksjonova et al., 2012).

Multicomponent Reactions

Moreover, this compound has been utilized in multicomponent reactions. For instance, a study described a novel four-component reaction involving 2-formylbenzoic acids, which led to the efficient preparation of complex organic compounds. This high atom economy reaction formed multiple bonds and functional groups in a single synthetic step, showcasing the compound's utility in synthesizing structurally complex molecules (Soleimani & Zainali, 2011).

Heterocyclic Compound Synthesis

This compound has also contributed to the synthesis of heterocyclic compounds. A study detailed the transformation of 2-formylbenzoic acid into heterocyclic organic compounds such as phthalides and isoindolinones. The research utilized catalysts and hydrogen-bond donors to achieve enantiomerically enriched compounds, demonstrating the potential of this compound in stereoselective synthesis (Niedek et al., 2016).

Complex Formation and Sensing Properties

Finally, the compound's derivatives have been studied for their complex formation and emission properties. Research involving 4-formylbenzoate complexes of metals like copper(II), zinc(II), and cadmium(II) revealed their fluorescence and sensing properties. These complexes showed differential sensitivity to detect isomers of nitroaniline, indicating potential applications in sensing and molecular recognition (Nath et al., 2019).

Safety and Hazards

Mécanisme D'action

The pharmacokinetics of benzoic acid involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, benzoic acid is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver, where it is conjugated with glycine to form hippuric acid, which is then excreted in the urine .

The efficacy and stability of benzoic acid and its derivatives can be influenced by various environmental factors. For example, they are more effective in acidic environments and less effective in alkaline environments. Additionally, exposure to light and heat can cause degradation of these compounds, reducing their efficacy .

Propriétés

IUPAC Name |

2-chloro-4-formylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXPWBZAOHPYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289063-25-7 |

Source

|

| Record name | 2-chloro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)

![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)

![Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2942923.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2942927.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)